4-Chloro-7-fluoropyrido[2,3-d]pyrimidine

EGFR tyrosine kinase ATP-competitive inhibitor Isomeric pyridopyrimidine SAR

This halogenated pyrido[2,3-d]pyrimidine is a benchmark fragment for EGFR scaffold-hopping, with a deliberate attenuated potency window (IC50 ~50-700 nM) distinct from sub-nanomolar quinazoline agents. Its 4-Cl and 7-F groups enable orthogonal, sequential SNAr—first functionalizing the 4-position with anilines to probe the hinge region, then displacing the 7-fluoro group to explore the solvent-exposed region—providing regioselective diversification that 4,7-dichloro analogs cannot. Backed by the Rewcastle et al. SAR showing a 13-fold potency gain from 7-F to 7-NHMe, this intermediate derisks hit-to-lead campaigns and ensures structural fidelity.

Molecular Formula C7H3ClFN3
Molecular Weight 183.57 g/mol
CAS No. 175358-00-6
Cat. No. B8689202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoropyrido[2,3-d]pyrimidine
CAS175358-00-6
Molecular FormulaC7H3ClFN3
Molecular Weight183.57 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=NC=N2)Cl)F
InChIInChI=1S/C7H3ClFN3/c8-6-4-1-2-5(9)12-7(4)11-3-10-6/h1-3H
InChIKeyTYHRDKWJKWRQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-fluoropyrido[2,3-d]pyrimidine (CAS 175358-00-6): Core Intermediate for Isomeric EGFR Kinase Inhibitor SAR


4-Chloro-7-fluoropyrido[2,3-d]pyrimidine (CAS 175358-00-6, MW 183.57, formula C7H3ClFN3) is a halogenated, bicyclic heteroaromatic building block. It is not a terminal bioactive molecule but a critical synthetic intermediate, with its 4-chloro and 7-fluoro substituents providing differential leaving group potentials for sequential nucleophilic aromatic substitution (SNAr). Its primary documented use is in the synthesis of 4-[(3-bromophenyl)amino]-7-substituted-pyrido[2,3-d]pyrimidines, which were evaluated as ATP-competitive inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. The [2,3-d] isomer represents one of four regioisomeric pyrido[d]pyrimidine scaffolds, each demonstrating distinct potency profiles against isolated EGFR [1].

Why a Generic Pyridopyrimidine Building Block Cannot Substitute for 4-Chloro-7-fluoropyrido[2,3-d]pyrimidine


Interchanging 4-chloro-7-fluoropyrido[2,3-d]pyrimidine with an isomeric pyrido[d]pyrimidine or an alternative 7-halo analog is not scientifically equivalent. The Rewcastle et al. study demonstrated that the four pyrido[d]pyrimidine regioisomers ([2,3-d], [3,2-d], [3,4-d], and [4,3-d]) exhibit profoundly different EGFR inhibitory potencies when elaborated into identical 4-[(3-bromophenyl)amino] derivatives; the [2,3-d] scaffold was the least active series, establishing a unique baseline phenotype [1]. Furthermore, within the [2,3-d] series, the nature of the 7-substituent (e.g., F vs. NHMe vs. OMe) dramatically modulates the IC50 from 684 nM to 52 nM, indicating that the specific halide pattern governs both synthetic trajectory and final biological outcome [1]. Using an unsubstituted or a 6-fluoro analog would lead to a divergent structure-activity relationship (SAR) and invalidate any comparative biological or chemical process development conclusions.

4-Chloro-7-fluoropyrido[2,3-d]pyrimidine: Quantified Differentiation Evidence Against Closest Analogs


EGFR Inhibitory Potency of the Derived 7-Fluoro Derivative vs. Isomeric 7-Fluoro Analogs

When the target compound is elaborated to the 4-[(3-bromophenyl)amino]-7-fluoro derivative (compound 9e), its IC50 against isolated EGFR is 684 nM. This represents a significant potency gap when compared to the identical 4-[(3-bromophenyl)amino]-7-fluoro derivatives in other isomeric series: the [4,3-d] isomer (5e) shows an IC50 of 29 nM, and the [3,4-d] isomer (7e) has an IC50 of 124 nM [1]. Thus, the [4,3-d] 7-fluoro derivative is 24-fold more potent, and the [3,4-d] derivative is 5.5-fold more potent, than the [2,3-d] derived 9e. This rank order of potency establishes the specific scaffold-dependent activity contribution of the 7-fluoro group and quantifies the expected bioactivity range when sourcing this specific isomer.

EGFR tyrosine kinase ATP-competitive inhibitor Isomeric pyridopyrimidine SAR

Impact of 7-Position Substituent on Potency Within the [2,3-d] Series

Within the pyrido[2,3-d]pyrimidine series, the 7-fluoro derivative (9e, IC50 684 nM) serves as a critical synthetic branch point to access more potent analogs. While 9e shows modest potency, nucleophilic displacement of the fluorine with methylamine yields the 7-NHMe derivative (9f) with an IC50 of 52 nM—a 13-fold improvement in potency [1]. In contrast, converting to the 7-NH2 derivative (9b) actually reduces potency to 940 nM, and the 7-OMe derivative (9h) provides an intermediate value of 263 nM. This non-linear SAR demonstrates that the 7-fluoro intermediate is uniquely positioned for iterative optimization; the fluorine atom provides both a handle for further diversification and a measurable baseline activity that can be improved upon with specific nucleophiles.

Pyrido[2,3-d]pyrimidine SAR 7-Substituent effect EGFR inhibitor optimization

Comparison of Pyrido[2,3-d]pyrimidine Scaffold Potency vs. the Parent Quinazoline Scaffold

The pyrido[2,3-d]pyrimidine scaffold can be considered an 8-aza derivative of the quinazoline core, which is the foundation of clinically approved EGFR inhibitors like gefitinib. The unsubstituted 4-[(3-bromophenyl)amino]pyrido[2,3-d]pyrimidine (9a) has an IC50 of 688 nM, representing a 25-fold potency loss compared to the corresponding unsubstituted quinazoline (IC50 27 nM) [1]. This corresponds to an approximate 1.9 kcal/mol loss in binding energy. For the 7-fluoro derivative 9e (IC50 684 nM), the potency loss is similar. However, the [2,3-d] scaffold uniquely demonstrates a positive response to 7-methylamino substitution (9f, IC50 52 nM), in contrast to the quinazoline series where analogous NHMe substitution dramatically decreases potency [1]. This divergent SAR behavior means the [2,3-d] scaffold occupies a distinct chemical space that is not redundant with the well-explored quinazoline series.

Quinazoline Aza-substitution effect Kinase inhibitor scaffold hopping

Dual Halide Reactivity for Sequential, Regioselective Derivatization

The compound possesses two electronically differentiated leaving groups: a chlorine at the 4-position and a fluorine at the 7-position. In the Rewcastle et al. synthesis, the 4-chloro group undergoes initial SNAr with 3-bromoaniline under mild conditions (propan-2-ol/THF, room temperature, trace conc. HCl) to install the 4-[(3-bromophenyl)amino] pharmacophore, while the 7-fluoro substituent remains intact for subsequent nucleophilic displacement at elevated temperatures (e.g., MeNH2 at 100 °C) [1]. This orthogonal reactivity is not achievable with the 4,7-dichloro analog, which would suffer from poor regioselectivity and cross-reactivity. The 7-fluoro group is a well-precedented, stable 'masked' leaving group that enables a linear, high-yielding diversification sequence.

SNAr regioselectivity Sequential functionalization Building block versatility

Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bonding Profile

With a molecular weight of 183.57 g/mol, zero hydrogen bond donors, and four hydrogen bond acceptors , 4-chloro-7-fluoropyrido[2,3-d]pyrimidine falls squarely within fragment-like chemical space. This is significantly smaller and less lipophilic than commonly used quinazoline-based intermediates like 4-chloro-7-fluoroquinazoline (MW 182.59, but with a different electronic topology due to ring fusion). The lower molecular complexity combined with the specific halogen substitution pattern makes it an ideal starting point for fragment-based screening and subsequent fragment growth. Its structural simplicity, combined with the documented EGFR SAR trajectory, provides a defined vector for elaboration that is well-understood in terms of its impact on potency [1].

Lead-likeness Physicochemical descriptors Fragment-based design

Validated Application Scenarios for 4-Chloro-7-fluoropyrido[2,3-d]pyrimidine (175358-00-6)


Synthesis of Attenuated EGFR Inhibitor Tool Compounds for Target Deconvolution Studies

When a research program requires an EGFR tool inhibitor with a deliberately attenuated potency window (IC50 in the 50-700 nM range) rather than the sub-nanomolar potency of clinical quinazoline-based agents, the 4-chloro-7-fluoropyrido[2,3-d]pyrimidine scaffold is the validated starting point. Its derived 4-[(3-bromophenyl)amino]-7-NHMe analog (9f) provides an IC50 of 52 nM—a potency level suitable for probing EGFR signaling without complete receptor ablation. In contrast, analogous [4,3-d] or [3,4-d] isomers would produce compounds with IC50 values below 1 nM, confounding dose-response studies [1].

Divergent Library Synthesis via Sequential, Regioselective SNAr for Kinase Selectivity Profiling

The orthogonal reactivity of the 4-chloro and 7-fluoro substituents enables a two-dimensional diversification strategy. The 4-position can be first functionalized with a panel of anilines to probe the ATP-binding pocket hinge region, followed by nucleophilic displacement of the 7-fluoro group with amines, alkoxides, or thiols to explore the solvent-exposed region. This sequential approach, validated by the Rewcastle et al. synthesis of compounds 9e-9h [1], generates focused libraries for profiling kinase selectivity in a highly efficient, regioselective manner that would not be feasible with the 4,7-dichloro analog.

Fragment-Based Lead Generation Leveraging Documented SAR Trajectories

With a molecular weight of 183.57 g/mol and a well-characterized path from the 7-fluoro fragment (9e, IC50 684 nM) to the 7-NHMe lead (9f, IC50 52 nM) representing a 13-fold potency gain [1], this compound serves as a benchmark fragment for scaffold-hopping campaigns. Medicinal chemists can use it as a reference to evaluate whether new synthetic modifications recapitulate or exceed the published SAR, accelerating hit-to-lead timelines while minimizing synthetic risk.

Quote Request

Request a Quote for 4-Chloro-7-fluoropyrido[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.